molecular formula C17H18FN3O3 B11797997 1-(4-(2-Fluorobenzyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid

1-(4-(2-Fluorobenzyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid

Cat. No.: B11797997
M. Wt: 331.34 g/mol
InChI Key: SHBKQRORBVBZAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(2-Fluorobenzyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a dihydropyrazinone ring, and a piperidine carboxylic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-Fluorobenzyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Fluorobenzyl Intermediate: This involves the reaction of a fluorobenzyl halide with a suitable nucleophile to form the fluorobenzyl intermediate.

    Construction of the Dihydropyrazinone Ring: The fluorobenzyl intermediate is then reacted with a suitable amine and a carbonyl compound to form the dihydropyrazinone ring.

    Formation of the Piperidine Carboxylic Acid Moiety: The final step involves the reaction of the dihydropyrazinone intermediate with a piperidine derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Fluorobenzyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols.

Scientific Research Applications

1-(4-(2-Fluorobenzyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(2-Fluorobenzyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorobenzyl group may interact with hydrophobic pockets in proteins, while the dihydropyrazinone ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid
  • 1-(5,6-dimethylpyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid

Uniqueness

1-(4-(2-Fluorobenzyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid is unique due to its combination of a fluorobenzyl group, a dihydropyrazinone ring, and a piperidine carboxylic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C17H18FN3O3

Molecular Weight

331.34 g/mol

IUPAC Name

1-[4-[(2-fluorophenyl)methyl]-3-oxopyrazin-2-yl]piperidine-3-carboxylic acid

InChI

InChI=1S/C17H18FN3O3/c18-14-6-2-1-4-12(14)10-21-9-7-19-15(16(21)22)20-8-3-5-13(11-20)17(23)24/h1-2,4,6-7,9,13H,3,5,8,10-11H2,(H,23,24)

InChI Key

SHBKQRORBVBZAN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=CN(C2=O)CC3=CC=CC=C3F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.